molecular formula C16H11Cl2N3O B5572228 3-[(2,6-dichlorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone

3-[(2,6-dichlorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone

Cat. No. B5572228
M. Wt: 332.2 g/mol
InChI Key: ARWVLZJNQWRTNK-DJKKODMXSA-N
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Description

This compound belongs to the 4(3H)-quinazolinone derivatives, a class known for their diverse biological activities and potential applications in pharmaceutical chemistry. The specific characteristics of the compound, such as the dichlorobenzylidene substitution, suggest unique properties and reactivity patterns that have been the subject of scientific investigation.

Synthesis Analysis

The synthesis of 4(3H)-quinazolinone derivatives can be achieved through various methods, including the reaction of amino acids with anthranilic acid derivatives and subsequent cyclization. A notable method involves the lithiation of 2-alkyl-3-amino-4(3H)-quinazolinones, leading to doubly lithiated species that react with electrophiles to yield substituted derivatives (Smith et al., 1996).

Molecular Structure Analysis

The molecular structure of 3-[(2,6-dichlorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone is characterized by the presence of a quinazolinone core, a dichlorobenzylidene moiety, and an amino group. These structural features are crucial for the compound's reactivity and interaction with various substrates, offering a platform for further chemical modifications.

Chemical Reactions and Properties

Quinazolinone derivatives undergo a range of chemical reactions, including lithiation, reaction with chloroformates, and interaction with electrophiles to produce diverse functionalized products. For example, lithiated quinazolinones react with electrophiles like D2O, benzophenone, and cyclohexanone, yielding substituted derivatives with good yields (Smith et al., 1996).

Scientific Research Applications

Biological Activities and Derivative Synthesis

  • A study by Ammar et al. (2011) presented the synthesis of biologically active 4(3H)-quinazolinones derived from 2,3-pyridine dicarboxylic anhydride, leading to compounds with antimicrobial activities. This work indicates the potential for creating derivatives with specific biological functions (Y. Ammar, Y. A. Mohamed, A. El‐Sharief, M. El-Gaby, & S. Abbas, 2011).
  • Gao et al. (2007) developed a method for synthesizing 2-aryl- or 2-methyl-3-(substituted-benzalamino)-4(3H)-quinazolinone derivatives, which exhibited moderate to good antiviral activities. This suggests the compound's relevance in antiviral drug development (Xingwen Gao, Xue-Jian Cai, Kai Yan, Baoan Song, Lili Gao, & Zhuo Chen, 2007).
  • Meyyanathan et al. (2010) designed and synthesized derivatives of 2-methyl-3H-quinazolinones substituted with amino acids and aryl amine, showing in vivo antimalarial and antibacterial activities. This highlights the compound's utility in creating antimalarial and antibacterial agents (S. N. Meyyanathan, M. Ramu, & B. Suresh, 2010).

Synthetic Methods and Applications

  • Mikra et al. (2022) synthesized 3-amino-2-methyl-quinazolin-4(3H)-ones using a green process, exploring their DNA photo-disruptive properties and potential in drug development, especially in photo-chemo or photodynamic therapeutics (Chrysoula Mikra, Maria Bairaktari, Marina-Theodora Petridi, A. Detsi, & K. Fylaktakidou, 2022).
  • Abu‐Hashem (2018) worked on synthesizing and evaluating the antimicrobial activity of new furothiazolo pyrimido quinazolinones from visnagenone or khellinone, demonstrating the compound's versatility in generating novel antimicrobial agents (A. Abu‐Hashem, 2018).
  • Patel and Chaudhari (2007) reported on the synthesis and antimicrobial activity of quinazolinones from 2-[(2',6'-dichloropbenyl)amino]phenyl acetic acid and various substituted aryl acetamides, highlighting the structural versatility and antimicrobial potential of quinazolinone derivatives (N. Patel & R. Chaudhari, 2007).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

Quinazolinones are known “privileged” pharmacophores for anticancer and antimicrobial activities . Therefore, the study of “3-[(2,6-dichlorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone” and similar compounds could provide valuable insights for drug development in the future .

properties

IUPAC Name

3-[(E)-(2,6-dichlorophenyl)methylideneamino]-2-methylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O/c1-10-20-15-8-3-2-5-11(15)16(22)21(10)19-9-12-13(17)6-4-7-14(12)18/h2-9H,1H3/b19-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARWVLZJNQWRTNK-DJKKODMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1N=CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=CC=CC=C2C(=O)N1/N=C/C3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2,6-dichlorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone

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